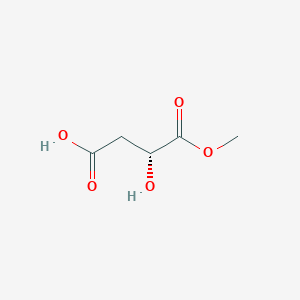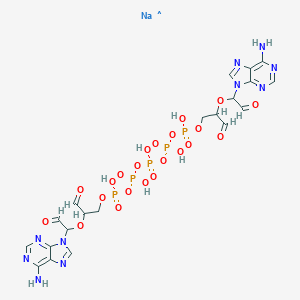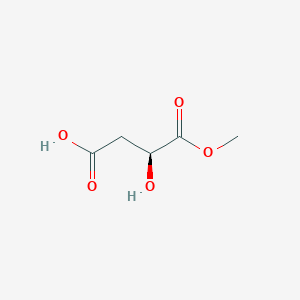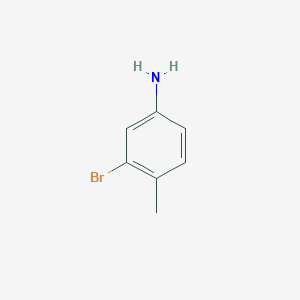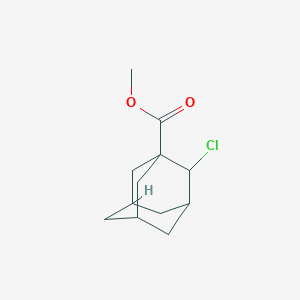
Methyl 2-chloroadamantane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloroadamantane-1-carboxylate, also known as Methyl 2-chloroadamantane-1-carboxylic acid or MCAC, is a synthetic compound that has been widely used in scientific research. It belongs to the adamantane family of compounds and is structurally similar to amantadine, a well-known antiviral drug. MCAC has been found to exhibit a range of interesting properties, including antiviral, antibacterial, and anti-inflammatory effects.
科学的研究の応用
MCAC has been used in a variety of scientific research applications. It has been shown to have antiviral activity against a number of viruses, including influenza A and B, respiratory syncytial virus, and herpes simplex virus. MCAC has also been found to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. In addition, MCAC has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of MCAC is not fully understood, but it is believed to involve inhibition of viral replication and interference with viral entry into host cells. MCAC has been shown to inhibit the activity of the M2 ion channel of influenza A virus, which is essential for viral replication. In addition, MCAC has been shown to inhibit the activity of the neuraminidase enzyme of influenza virus, which is required for the release of new virus particles from infected cells.
生化学的および生理学的効果
MCAC has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. MCAC has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation. In addition, MCAC has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
MCAC is a useful compound for scientific research due to its antiviral, antibacterial, and anti-inflammatory properties. It is relatively easy to synthesize and has a high purity. However, there are some limitations to its use in lab experiments. MCAC is a toxic compound and should be handled with care. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on MCAC. One area of interest is the development of new derivatives of MCAC with improved antiviral, antibacterial, and anti-inflammatory properties. Another area of interest is the investigation of the mechanism of action of MCAC, which may lead to the development of new drugs for the treatment of viral infections and inflammatory diseases. Finally, the use of MCAC in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
合成法
The synthesis of MCAC involves the reaction of 2-chloroadamantane with methyl chloroformate in the presence of a base such as pyridine. The reaction yields MCAC as a white crystalline solid with a melting point of 92-94°C. The purity of the compound can be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
特性
CAS番号 |
103549-34-4 |
|---|---|
製品名 |
Methyl 2-chloroadamantane-1-carboxylate |
分子式 |
C12H17ClO2 |
分子量 |
228.71 g/mol |
IUPAC名 |
methyl 2-chloroadamantane-1-carboxylate |
InChI |
InChI=1S/C12H17ClO2/c1-15-11(14)12-5-7-2-8(6-12)4-9(3-7)10(12)13/h7-10H,2-6H2,1H3 |
InChIキー |
YBOYZNLGOLWXPZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC3CC(C1)CC(C3)C2Cl |
正規SMILES |
COC(=O)C12CC3CC(C1)CC(C3)C2Cl |
同義語 |
methyl 2-chloroadamantane-1-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



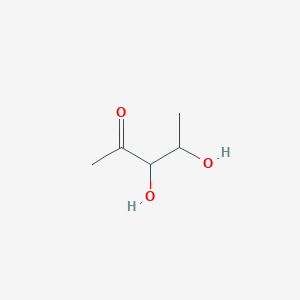
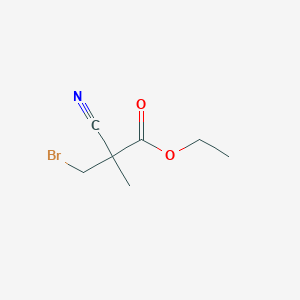
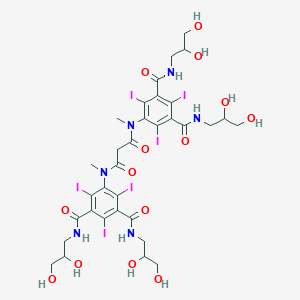
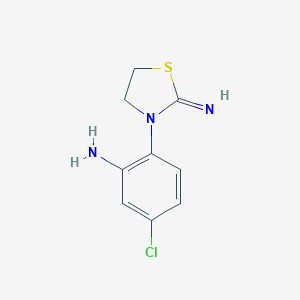
![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)
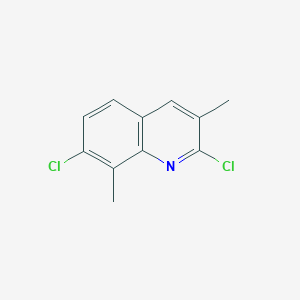
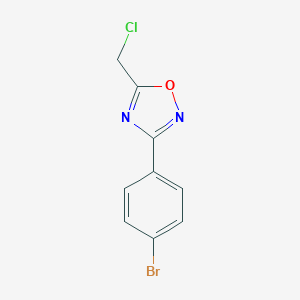
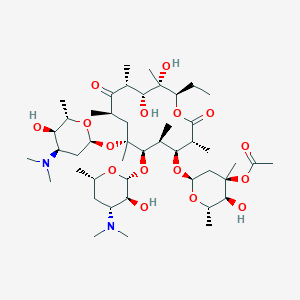
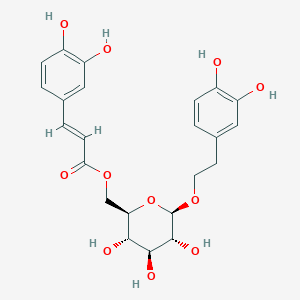
![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)
